4-Methyl-9-phenoxyacridine
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Overview
Description
4-Methyl-9-phenoxyacridine is a heterocyclic aromatic compound with the molecular formula C20H15NO. It belongs to the acridine family, which is known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-9-phenoxyacridine typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and acridone derivatives .
Scientific Research Applications
4-Methyl-9-phenoxyacridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It has been studied for its potential as an intercalating agent in DNA, which can inhibit the replication of certain viruses and bacteria.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-Methyl-9-phenoxyacridine primarily involves DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This disruption can lead to the inhibition of DNA replication and transcription, making it a potent anticancer agent .
Comparison with Similar Compounds
Acridine: The parent compound of 4-Methyl-9-phenoxyacridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential as a therapeutic agent. Its phenoxy group provides additional stability and specificity in its interactions with biological targets .
Biological Activity
4-Methyl-9-phenoxyacridine is a synthetic compound belonging to the acridine family, notable for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound features a methyl group at the fourth position and a phenoxy substituent at the ninth position of the acridine ring. The acridine structure is characterized by its tricyclic aromatic nature, which allows for significant interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its pharmacological effects.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. Its mechanism primarily involves intercalation into DNA, which can inhibit replication in cancer cells. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.53 | DNA intercalation, p-AKT inhibition |
MDA-MB-231 (Breast) | 4.72 | Induction of apoptosis |
A549 (Lung) | 6.20 | Cell cycle arrest |
Studies indicate that this compound can inhibit the AKT signaling pathway, which is often overexpressed in various cancers, thereby reducing cell proliferation and promoting apoptosis through mechanisms involving p53 phosphorylation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory activity. It appears to inhibit certain cellular pathways involved in inflammation, although specific mechanisms remain to be fully elucidated. This dual activity enhances its potential as a therapeutic agent for treating conditions characterized by both inflammation and cancer.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of acridine allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell signaling pathways, such as AKT kinase, which plays a significant role in cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to increased apoptosis .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Breast Cancer Models : In vitro studies using MCF-7 and MDA-MB-231 cell lines demonstrated significant cytotoxicity with IC50 values indicating potent anticancer effects.
- Lung Cancer Research : The compound was tested against A549 lung adenocarcinoma cells, showing promising results in inhibiting cell growth through apoptosis induction.
- Inflammation Models : Experimental models assessing inflammatory responses have indicated that this compound can reduce pro-inflammatory cytokine levels, supporting its role as an anti-inflammatory agent .
Properties
CAS No. |
61078-25-9 |
---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-methyl-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO/c1-14-8-7-12-17-19(14)21-18-13-6-5-11-16(18)20(17)22-15-9-3-2-4-10-15/h2-13H,1H3 |
InChI Key |
BAMCXJWBZBMDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)OC4=CC=CC=C4 |
Origin of Product |
United States |
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